molecular formula C18H14F4N2OS B2917513 (4-Fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851806-19-4

(4-Fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No. B2917513
CAS RN: 851806-19-4
M. Wt: 382.38
InChI Key: SKZXTHSYGVJTAW-UHFFFAOYSA-N
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Description

“(4-Fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone” is a compound with a molecular weight of 268.21 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H8F4O/c15-12-7-3-10 (4-8-12)13 (19)9-1-5-11 (6-2-9)14 (16,17)18/h1-8H . This indicates that the compound contains 14 carbon atoms, 8 hydrogen atoms, 4 fluorine atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature with a melting point of 99-100°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study focused on the synthesis of complex fluorinated compounds, including those with structures similar to the one , through processes like Fries rearrangement and microwave-assisted techniques. These methods are essential for creating strategic intermediates in pharmaceutical and material science applications (Moreno-Fuquen et al., 2019).
  • Another research demonstrated the synthesis of fluorinated benzophenones, potentially related to the compound in focus, by using nucleophilic aromatic substitution reactions. This synthesis process is crucial for developing novel fluorophores with enhanced photostability and improved spectroscopic properties, useful in various scientific fields (Woydziak et al., 2012).

Material Science and Membrane Technology

  • Research has been conducted on developing new materials using sulfonated poly(ether ether ketone) containing pendant carboxyl groups, where similar fluorinated compounds may play a role. These materials have potential applications in areas like membrane technology, particularly in direct methanol fuel cells (Li et al., 2009).

Catalysis and Chemical Reactions

  • Studies have explored the use of related fluorinated compounds in catalysis and chemical synthesis. For instance, an improved process for synthesizing flubenimidazole, a key compound in certain manufacturing processes, involves the use of similar fluorinated structures (Hong, 2004).

Antimicrobial and Antitumor Activities

  • Some studies have found that compounds structurally similar to the one exhibit antimicrobial and antitumor activities. For example, research on fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles, which share some structural similarities, showed significant antibacterial and antifungal activities (Gadakh et al., 2010).

Medicinal Chemistry and Drug Development

  • Research in medicinal chemistry has utilized fluorinated compounds structurally related to the one in focus. These studies are directed towards the development of new drugs and therapeutic agents, such as histamine H3-receptor antagonists and inhibitors for specific receptors or enzymes involved in diseases like Parkinson's (Chrovian et al., 2018).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4-fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2OS/c19-15-7-3-13(4-8-15)16(25)24-10-9-23-17(24)26-11-12-1-5-14(6-2-12)18(20,21)22/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZXTHSYGVJTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

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